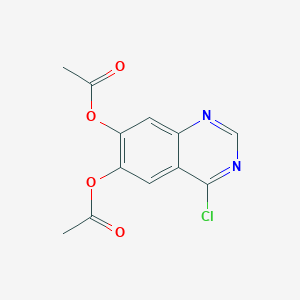

6,7-Diacetoxy-4-chloro-quinazoline

Beschreibung

Overview of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide array of biological targets with high specificity and affinity. These compounds are integral to the structures of many natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. Their ability to form hydrogen bonds, engage in pi-stacking interactions, and coordinate with metal ions makes them ideal candidates for designing molecules that can modulate the function of enzymes and receptors in the body.

Historical Perspective on the Evolution of Quinazoline-Based Therapeutics

The journey of quinazoline-based therapeutics is a testament to the enduring relevance of this chemical scaffold. Initially, interest in quinazolines was sparked by the discovery of their antimalarial properties. Over the decades, extensive research has unveiled a treasure trove of biological activities associated with this heterocyclic system. The development of the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib, marked a significant milestone, revolutionizing the treatment of certain cancers. This success spurred further exploration and modification of the quinazoline (B50416) core, leading to the discovery of compounds with a wide range of therapeutic applications.

Broad Spectrum of Biological Activities Associated with the Quinazoline Scaffold

The quinazoline nucleus is a versatile scaffold that has been associated with a remarkable diversity of biological activities. wisdomlib.orgmdpi.com These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive effects. wisdomlib.orgfrontiersin.org The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its pharmacological profile, enabling the development of targeted therapies. For instance, substitutions at the 2, 4, 6, and 7 positions have been shown to be critical for modulating the activity of these compounds against different biological targets. frontiersin.org The 4-aminoquinazoline scaffold, in particular, is recognized as a privileged structure in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov

Rationale for Academic Research into Substituted Quinazoline Derivatives

The proven therapeutic potential and the structural versatility of the quinazoline scaffold provide a strong rationale for continued academic and industrial research. The primary goal is the discovery of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Researchers are actively exploring new synthetic methodologies to create diverse libraries of substituted quinazolines. frontiersin.org The investigation of structure-activity relationships (SAR) is crucial in this endeavor, as it provides valuable insights into how different substituents on the quinazoline ring influence its biological activity. This knowledge is instrumental in the rational design of the next generation of quinazoline-based drugs.

Chemical Profile of 6,7-Diacetoxy-4-chloro-quinazoline

| Identifier | Value |

| IUPAC Name | (4-chloroquinazoline-6,7-diyl) diacetate |

| CAS Number | 938185-04-7 chemicalbook.com |

| Molecular Formula | C12H9ClN2O4 |

| Molecular Weight | 280.67 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758) and chloroform |

Synthesis and Reactivity

This compound is not typically the final bioactive molecule but rather a key intermediate in the synthesis of more complex quinazoline derivatives. Its preparation generally involves a multi-step sequence starting from more readily available precursors.

A plausible synthetic route would begin with a 6,7-dihydroxy-substituted quinazolinone. The hydroxyl groups of this precursor would first be protected, often through acetylation using a reagent like acetic anhydride (B1165640), to yield a 6,7-diacetoxy-quinazolinone. This protection step is crucial to prevent unwanted side reactions in the subsequent chlorination step.

The key transformation to introduce the reactive chloro group at the 4-position is achieved by treating the diacetoxy-quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.comresearchgate.net This reaction converts the 4-oxo group into a 4-chloro substituent, yielding the target compound, this compound.

The 4-chloro group is a versatile handle for further chemical modifications. It is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents at this position by reacting the chloroquinazoline with different nucleophiles, such as amines. This reactivity is fundamental to the construction of libraries of 4-substituted quinazoline derivatives for biological screening. For example, the reaction with various anilines would lead to the formation of N-aryl-6,7-diacetoxy-quinazolin-4-amines. Subsequent deacetylation of the hydroxyl groups would then furnish the final 6,7-dihydroxy-4-anilinoquinazolines, a class of compounds that includes potent kinase inhibitors.

Role as a Chemical Intermediate

The primary significance of This compound lies in its role as a pivotal intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The 6,7-dihydroxy substitution pattern on the quinazoline ring is a common feature in many potent epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors.

The synthesis of these complex molecules often requires a strategic approach where the quinazoline core is assembled first, followed by the introduction of the necessary pharmacophoric groups. The 4-chloro and 6,7-diacetoxy functionalities of the title compound provide the necessary reactive sites to achieve this. The acetoxy groups serve as protected forms of the hydroxyl groups, which can be easily deprotected in the final steps of the synthesis to reveal the active drug molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFINQJTXMSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650613 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938185-04-7 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazoline and Its Functionalized Derivatives

Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis

The foundational methods for quinazoline synthesis have been known for over a century, yet they continue to be refined and adapted for modern chemical applications. These classical routes typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Cyclization reactions are fundamental to forming the quinazoline core. A common strategy involves the reaction of an anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazoline ring. For instance, the synthesis of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, a plausible precursor to the title compound, can be achieved by the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide (B127407). guidechem.com This method, a variation of the Niementowski quinazoline synthesis, involves heating the reactants to high temperatures. nih.gov

Another approach involves the cyclization of 2-aminobenzamides with aldehydes, which can be promoted by various catalysts. nih.gov For example, the reaction of 2-aminobenzamide (B116534) with aldehydes can be catalyzed by α-Chymotrypsin, followed by an oxidation step to yield the quinazolinone. mdpi.com While these methods build the quinazolin-4-one skeleton, subsequent chlorination is required to install the chloro group at the 4-position, a common transformation accomplished with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.comtandfonline.com

The following table summarizes representative cyclization reactions for building quinazolinone precursors.

| Starting Material(s) | Reagent(s) | Product | Yield | Reference |

| 4,5-Dimethoxy-2-aminobenzoic acid, Formamide | Heat (140°C) | 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one | 20% | guidechem.com |

| 2-Aminobenzamides, Primary Alcohols | K₂S₂O₈, Electrolysis | Quinazolinones | Good | nih.gov |

| 2-Nitrobenzonitriles, Alcohols | Ru-catalyst, Air | 2-Arylquinazolin-4(3H)-ones | High | rsc.org |

This table presents a selection of cyclization reactions relevant to quinazolinone synthesis.

Condensation reactions provide another major pathway to the quinazoline core. These reactions typically involve the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative with a nitrogen source, such as ammonia (B1221849) or an amide. The Niementowski reaction, which involves the thermal condensation of anthranilic acids with amides, is a classic example. nih.gov

Modern variations often employ catalysts to improve yields and reaction conditions. For example, 2-(2-aminophenyl)benzimidazole can undergo cyclocondensation with ortho-esters under microwave irradiation to afford benzimidazo[1,2-c]-quinazolines. nih.gov Similarly, the condensation of 2-aminobenzamides with aldehydes can be achieved using p-toluenesulfonic acid in polyethylene (B3416737) glycol, also under microwave conditions. nih.gov For the synthesis of a precursor like 6,7-dimethoxy-2,4-dihydroxyquinazoline, the reaction of methyl 2-aminoveratrate (methyl 2-amino-4,5-dimethoxybenzoate) with sodium cyanate (B1221674) under acidic conditions is a viable, though sometimes problematic, route. tandfonline.com

| Benzene Precursor | Condensation Partner | Catalyst/Conditions | Product | Yield | Reference |

| Methyl 2-aminoveratrate | Sodium cyanate, Acid | - | 6,7-Dimethoxy-2,4-dihydroxyquinazoline | - | tandfonline.com |

| 2-(2-Aminophenyl)benzimidazole | Ortho-esters | Microwave, DMAC | Benzimidazo[1,2-c]-quinazolines | High | nih.gov |

| 2-Aminobenzamides | Aldehydes | p-TSA, PEG, Microwave | Quinazolinones | Good | nih.gov |

This table showcases examples of condensation reactions for synthesizing the quinazoline ring system.

Advanced Synthetic Strategies for Complex Quinazoline Architectures

To access more complex and highly functionalized quinazolines, chemists have developed a range of advanced synthetic methods that often offer greater efficiency, selectivity, and substrate scope compared to classical approaches.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. mdpi.comnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Copper-catalyzed reactions are particularly prevalent. For instance, a highly efficient copper-catalyzed cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones provides a direct route to quinazolines. rsc.org Similarly, iron-catalyzed C-N coupling in aqueous media has been reported for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines under microwave irradiation. sci-hub.cat

Ruthenium, cobalt, and manganese-based catalysts have also been employed in dehydrogenative coupling reactions to construct the quinazoline scaffold. mdpi.comderpharmachemica.comresearchgate.net A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides, for example, yields 2-substituted quinazolines. mdpi.com

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Cascade Reaction | Copper catalyst | 2-Halobenzaldehydes, Amidine hydrochlorides | Quinazolines | rsc.org |

| C-N Coupling | Iron catalyst (e.g., FeCl₃) | 2-Halobenzoic acids, Amidines | Quinazolinones | sci-hub.cat |

| Dehydrogenative Coupling | Mn(I) complex | 2-Amino-benzylalcohol, Primary amides | 2-Substituted quinazolines | mdpi.com |

| Dehydrogenative Coupling | Ru-catalyst | 2-Aminophenyl ketones, Amines | Quinazolines | derpharmachemica.com |

| Dehydrogenative Annulation | Cobalt catalyst | 2-Aminoaryl alcohols, Nitriles | Quinazolines | mdpi.com |

This table highlights various metal-catalyzed reactions used in the synthesis of quinazoline derivatives.

The use of alternative energy sources like microwave irradiation and visible light has led to the development of greener and more efficient synthetic protocols. nih.gov Microwave-assisted synthesis often leads to dramatic reductions in reaction times and improved yields compared to conventional heating. nih.govresearchgate.net The Niementowski synthesis of a 6,7-disubstituted quinazolin-4(3H)-one, for example, can be accelerated from 5 hours of conventional heating to just 5 minutes under microwave irradiation. nih.gov Microwave technology has been successfully applied to cyclocondensation reactions, metal-catalyzed couplings, and one-pot syntheses of quinazoline derivatives. nih.govsci-hub.catresearchgate.net

Photocatalysis represents another green approach. While specific photocatalyzed syntheses leading directly to 6,7-diacetoxy-4-chloro-quinazoline are not documented, general methods for quinazolinone synthesis exist. These often involve visible-light-induced reactions, sometimes in the absence of a traditional photocatalyst, where light facilitates cyclization and subsequent dehydrogenation steps.

| Energy Source | Reaction Type | Substrates | Conditions | Key Advantage | Reference |

| Microwave | Niementowski Synthesis | 5-Benzyloxy-4-methoxy-2-aminobenzamide, Formamide | Acetic acid, 300 W, 5 min | Reduced reaction time | nih.gov |

| Microwave | Iron-Catalyzed Cyclization | 2-Iodobenzoic acid, Acetamidine hydrochloride | FeCl₃, L-proline, Cs₂CO₃, DMF | Rapid, ligand-free option | sci-hub.cat |

| Microwave | N-Arylation | 4-Chloroquinazolines, Anilines | THF/H₂O | Rapid, efficient | nih.gov |

This table illustrates the application of microwave energy in accelerating quinazoline synthesis.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods for quinazoline synthesis have been developed. nih.gov For instance, quinoline-fused quinazolinones can be synthesized in a one-pot reaction from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. acs.org

Copper-mediated one-pot condensation reactions have been developed for quinazolinone synthesis, using ammonia as the amine source, which allows for the formation of four new C-N bonds in a single operation. rsc.org Furthermore, isoxazole-fused tricyclic quinazoline alkaloids have been prepared via a one-pot intramolecular cycloaddition process under metal-free conditions. mdpi.com These advanced, multi-component strategies highlight the ongoing innovation in the field of heterocyclic synthesis.

Specific Synthetic Pathways for 4-Chloroquinazoline (B184009) Derivatives

The synthesis of 4-chloroquinazoline derivatives is a critical step in the preparation of numerous biologically active compounds. A common and efficient method to achieve this is through the chlorination of a quinazolin-4(3H)-one precursor. This transformation of a hydroxyl group (in the tautomeric form) or a carbonyl group into a chlorine atom at the C-4 position is a key chemical step.

A variety of chlorinating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most frequently used. researchgate.netchemicalbook.comacsgcipr.org The reaction mechanism generally involves the activation of the C-4 oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Common Chlorination Reagents and Conditions:

| Reagent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a tertiary amine base (e.g., N,N-dimethylaniline or N,N-diethylaniline). nih.govresearchgate.netderpharmachemica.com | The base neutralizes the HCl generated during the reaction. |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of dimethylformamide (DMF). researchgate.netchemicalbook.com | The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, is the active chlorinating species. |

| Oxalyl chloride ((COCl)₂) | Can be used under milder conditions than POCl₃ or SOCl₂. | Generates gaseous byproducts (CO, CO₂), which can simplify purification. |

The choice of reagent and reaction conditions can be influenced by the presence of other functional groups on the quinazoline ring to avoid undesired side reactions. For instance, the combination of phosphorus oxychloride and N,N-diethylaniline has been reported to provide reliable results with good yields. nih.gov Similarly, using thionyl chloride with a catalytic amount of DMF is another established and effective method. researchgate.netchemicalbook.com

Methodologies for Introducing Acetoxy Functionalities at C-6 and C-7 Positions of the Quinazoline Ring

The introduction of acetoxy groups at the C-6 and C-7 positions of the quinazoline ring is typically achieved through the acetylation of the corresponding 6,7-dihydroxyquinazoline precursor. These hydroxyl groups can be introduced onto the quinazoline core through various synthetic routes, often starting from appropriately substituted anthranilic acids or anilines.

Once the 6,7-dihydroxyquinazoline scaffold is in place, the hydroxyl groups can be readily converted to acetoxy groups using standard acetylation procedures. The most common acetylating agents are acetic anhydride (B1165640) and acetyl chloride.

Typical Acetylation Reaction:

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves a dual purpose: it acts as a catalyst for the reaction and also as a scavenger for the acidic byproduct (acetic acid or hydrochloric acid) that is formed.

A general representation of the acetylation of a 6,7-dihydroxyquinazoline derivative is as follows:

Starting Material: A quinazoline with hydroxyl groups at the C-6 and C-7 positions.

Reagents: Acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl).

Catalyst/Base: Pyridine or triethylamine.

Solvent: A suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), or the base itself can serve as the solvent.

Product: The corresponding 6,7-diacetoxyquinazoline derivative.

The reaction is typically performed at room temperature or with gentle heating to ensure complete conversion of both hydroxyl groups to their respective acetate (B1210297) esters.

Targeted Synthesis of this compound and Related Analogues

The targeted synthesis of this compound involves a logical combination of the synthetic strategies outlined in the preceding sections. A plausible and efficient synthetic route would commence with a precursor that already contains the desired oxygen functionalities at the C-6 and C-7 positions, which can then be elaborated.

A representative synthetic pathway can be envisioned as follows:

Formation of the Quinazolinone Core: The synthesis would likely start with 2-amino-4,5-dimethoxybenzoic acid or a similar derivative. This starting material can be cyclized with formamide or formamidine (B1211174) acetate to yield 6,7-dimethoxy-quinazolin-4(3H)-one. chemicalbook.com

Chlorination: The resulting 6,7-dimethoxy-quinazolin-4(3H)-one is then subjected to chlorination at the C-4 position. This is typically achieved by refluxing with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to produce 4-chloro-6,7-dimethoxyquinazoline. chemicalbook.comresearchgate.netderpharmachemica.com

Demethylation: The methoxy (B1213986) groups at C-6 and C-7 must be converted to hydroxyl groups. This demethylation step is often carried out using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This step yields 4-chloro-6,7-dihydroxyquinazoline.

Acetylation: The final step is the diacetylation of the 6,7-dihydroxy intermediate. This is accomplished by treating the compound with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, to afford the target molecule, this compound.

This multi-step synthesis is summarized in the table below:

Synthetic Scheme for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4,5-dimethoxybenzoic acid | Formamide, heat | 6,7-Dimethoxy-quinazolin-4(3H)-one |

| 2 | 6,7-Dimethoxy-quinazolin-4(3H)-one | POCl₃, N,N-dimethylaniline, reflux | 4-Chloro-6,7-dimethoxyquinazoline |

| 3 | 4-Chloro-6,7-dimethoxyquinazoline | BBr₃ or HBr, heat | 4-Chloro-quinazoline-6,7-diol |

| 4 | 4-Chloro-quinazoline-6,7-diol | Acetic anhydride, pyridine | This compound |

The synthesis of related analogues can be achieved by modifying the starting materials or the reagents used in this sequence. For example, using different substituted anthranilic acids would lead to analogues with different substitution patterns on the benzene ring portion of the quinazoline. Similarly, employing other acylating agents in the final step, such as propionic anhydride or benzoyl chloride, would result in the corresponding 6,7-dipropionoxy or 6,7-dibenzoyloxy analogues. This flexibility allows for the creation of a diverse library of compounds for further investigation.

Biological Activities and Pharmacological Applications of Quinazoline Derivatives

Anticancer Efficacy of Quinazoline (B50416) Derivatives

The versatility of the quinazoline scaffold has allowed for the synthesis of numerous derivatives with potent anticancer properties. Several quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, and afatinib, have received FDA approval for the treatment of various cancers, underscoring the clinical importance of this heterocyclic system. mdpi.com These agents typically function by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

The antitumor potential of the quinazoline core is well-established. Structurally related compounds, such as 4-Chloro-6,7-dimethoxyquinazoline, serve as crucial synthetic intermediates in the creation of potent anticancer drugs, including the tyrosine kinase inhibitors cabozantinib (B823) and tivozanib. google.com The mechanism of action for many of these derivatives involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are critical for cell division and survival in many cancer types. The 4-aminoquinazoline scaffold, in particular, has been a successful template for designing EGFR tyrosine kinase inhibitors. nih.govsemanticscholar.org The substitution pattern on the quinazoline ring, especially at positions 4, 6, and 7, plays a critical role in determining the compound's potency and selectivity against various cancer targets.

The anticancer effects of quinazoline derivatives have been evaluated across a wide range of cancer cell models. The following sections detail the cytotoxic and antiproliferative activities of compounds structurally related to 6,7-Diacetoxy-4-chloro-quinazoline.

Derivatives of the quinazoline family have shown notable activity against non-small cell lung cancer (NSCLC) cell lines. In a theoretical study, four '4-aminoquinazoline-6,7-diol' derivatives were evaluated for their cytotoxic effects. biorxiv.org The in-silico screening predicted IC₅₀ values ranging from 7.1 µM to 8.0 µM against the A549 lung cancer cell line. biorxiv.org Another study that synthesized a novel series of quinazoline derivatives reported low micromolar cytotoxicity against both A549 and H1975 cell lines. mdpi.comresearchgate.net Specifically, one of the tested compounds exhibited moderate inhibitory activity against A549 cells. mdpi.com Furthermore, a series of 6-(chloro/methoxy (B1213986)/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives were synthesized and tested, with two compounds showing greater than 50% inhibition of A549 cell growth at a concentration of 25 μM. ajchem-a.com

Table 1: Cytotoxic Activity of Quinazoline Derivatives against Lung Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ / % Inhibition | Reference |

|---|---|---|---|

| '4-aminoquinazoline-6,7-diol' derivatives | A549 | 7.1 - 8.0 µM (in-silico) | biorxiv.org |

| Quinazoline derivatives | A549, H1975 | Low micromolar cytotoxicity | mdpi.comresearchgate.net |

The MCF-7 human breast cancer cell line has been a common model for evaluating the efficacy of quinazoline compounds. A study focused on a novel series of 4-aminoquinazoline derivatives found that seven of the synthesized compounds displayed higher cytotoxic activity against MCF-7 cells than the reference drug doxorubicin. nih.gov The IC₅₀ values for these potent compounds ranged from 22.75 to 43.44 µmol L⁻¹. nih.gov Another research effort reported that their synthesized quinazoline derivatives demonstrated inhibitory activity against MCF-7 cells. mdpi.com Additionally, a series of 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives showed good cytotoxic effects against MCF-7 cells. ajchem-a.com While structurally distinct, it is worth noting that related heterocyclic compounds, 7-chloroquinoline (B30040) derivatives, have also been shown to decrease the viability of MCF-7 cells with IC₅₀ values of 12.99 µM and 15.41 µM. nih.gov

Table 2: Cytotoxic Activity of Quinazoline Derivatives against Breast Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| 4-aminoquinazoline derivatives | MCF-7 | 22.75 - 43.44 µmol L⁻¹ | nih.gov |

| Quinazoline derivatives | MCF-7 | 6.23 µM (for compound 6) | mdpi.com |

Quinazoline derivatives have demonstrated significant potential against gastrointestinal cancers. A series of substituted 6,7-dimethoxyquinazoline (B1622564) derivatives were evaluated for their cytotoxic activity, with the most promising compound showing IC₅₀ values of 0.7 µM and 1.7 µM in HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells, respectively. nih.govresearchgate.net In another study, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were designed to inhibit the β-catenin/TCF4 signaling pathway, which is often overactive in colorectal cancer. semanticscholar.org These compounds exhibited cytotoxic potencies (IC₅₀) against HCT116 and HepG2 (hepatocellular carcinoma) cells ranging from 5.64 µM to 23.18 µM. semanticscholar.org While data for the Caco-2 cell line is not prominent for this specific subclass, the broad activity against other gastrointestinal cell lines highlights the potential of the quinazoline scaffold.

Table 3: Cytotoxic Activity of Quinazoline Derivatives against Gastrointestinal Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| 6,7-dimethoxyquinazoline derivatives | HCT116 p53(+/+) | 0.7 µM | nih.govresearchgate.net |

| 6,7-dimethoxyquinazoline derivatives | HCT116 p53(-/-) | 1.7 µM | nih.govresearchgate.net |

The anticancer evaluation of quinazoline derivatives extends to other cancer types as well. An in-silico analysis of '4-aminoquinazoline-6,7-diol' derivatives predicted potent activity against the A431 epidermoid carcinoma cell line, with IC₅₀ values estimated to be between 2.2 µM and 3.4 µM. biorxiv.org This was more potent than their predicted effect on A549 lung cancer cells, suggesting some degree of selectivity. biorxiv.org Supporting these computational findings, a synthesized series of 6,7-disubstituted-4-anilinoquinazoline derivatives were tested against A431 cells, with several compounds displaying potent anticancer activities with IC₅₀ values of 1.78 µM, 7.18 µM, and 8.25 µM. researchgate.net While specific data for HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines are less available for this precise structural class, the broader family of quinazoline derivatives has been widely tested against these and other cancer cell panels, often showing activity in the low micromolar range. nih.gov

Table 4: Cytotoxic Activity of Quinazoline Derivatives against Other Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| '4-aminoquinazoline-6,7-diol' derivatives | A431 | 2.2 - 3.4 µM (in-silico) | biorxiv.org |

In Vivo Antitumor Activity in Preclinical Models

No studies detailing the in vivo antitumor activity of this compound were found.

Other Significant Pharmacological Properties of Quinazoline Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

No specific data on the antibacterial or antifungal properties of this compound is available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

Research on the anti-inflammatory or analgesic effects of this specific compound could not be identified.

Antiviral and Anti-HIV Potentials

There is no available information regarding the antiviral or anti-HIV activity of this compound.

Antimalarial and Antiparasitic Actions

No studies were found that investigated the antimalarial or antiparasitic actions of this compound.

Antihypertensive and Cardiovascular Applications

The antihypertensive and cardiovascular effects of this compound have not been documented in the available research.

Molecular Mechanisms of Action of Quinazoline Based Compounds

Targeting Kinase Pathways

Quinazoline (B50416) derivatives have emerged as a prominent class of kinase inhibitors, demonstrating a remarkable ability to interfere with the signaling cascades that drive cellular processes such as proliferation, survival, and differentiation. Their mechanism of action often involves competitive binding to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and is frequently dysregulated in various cancers. The 4-anilinoquinazoline (B1210976) core is a key pharmacophore that has been extensively utilized in the development of EGFR inhibitors. aacrjournals.org These compounds typically bind to the ATP-binding site within the kinase domain of EGFR, leading to the inhibition of its biological activity. aacrjournals.org

First-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, which are based on the quinazoline structure, are effective against the wild-type (WT) EGFR and certain activating mutations like the L858R point mutation and exon 19 deletions (Del19). nih.govacs.org However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. nih.govjst.go.jp This mutation increases the affinity of the receptor for ATP, making it more difficult for these reversible inhibitors to compete. jst.go.jp

To address this challenge, second and third-generation irreversible inhibitors were developed. These compounds, also frequently featuring a quinazoline core, are designed to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. nih.gov This covalent modification allows for potent inhibition of the T790M mutant. For instance, some novel acrylamide-linked quinazolines have been shown to be potent and selective inhibitors of the double mutant EGFR-L858R/T790M. nih.gov Furthermore, research has led to the development of quinazoline derivatives that can even overcome resistance mediated by the C797S mutation, which is a common mechanism of resistance to third-generation inhibitors. jst.go.jp

A key challenge in the development of EGFR inhibitors is achieving selectivity for mutant forms of the receptor over the wild-type form to minimize side effects. nih.gov Researchers have successfully designed quinazoline derivatives that exhibit significant selectivity. For example, by employing a macrocyclization strategy on a quinazoline-based scaffold, a potent inhibitor for the EGFR Del19 mutation was developed with high selectivity against the wild-type receptor. nih.govacs.org

Similarly, certain 2-aryl-4-amino substituted quinazoline derivatives have demonstrated excellent inhibitory activities against the triple mutant L858R/T790M/C797S with high selectivity over the wild-type EGFR. jst.go.jp The selectivity of these compounds is often influenced by the specific substitutions on the quinazoline ring and the aniline (B41778) moiety. For instance, one study found that a compound with a 1,3-diazole substitution exhibited higher activity against the triple mutant compared to a phenyl substitution. jst.go.jp Another study highlighted a compound with an azaspirocycle that showed notable efficacy against the EGFR L858R/T790M mutant. ekb.eg

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against EGFR Variants

| Compound | EGFR Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 25 | EGFRwt | 12 | ekb.eg |

| EGFR L858R/T790M | 4 | ekb.eg | |

| Compound 26 | EGFRwt | 96 | ekb.eg |

| EGFR T790M | 28 | ekb.eg | |

| EGFR L858R | 55 | ekb.eg | |

| Compound 27 | EGFR L858R/T790M/C797S | 630 | jst.go.jp |

| Compound 8 | EGFRwt | 0.8 | nih.gov |

| EGFR T790M/L858R | 2.7 | nih.gov | |

| Compound 24 | EGFRwt | 27 | nih.gov |

| EGFR T790M | 9.2 | nih.gov | |

| Compound 3f | EGFR Del19 | 119 | nih.gov |

| EGFRwt | >10000 | nih.gov |

Phosphatidylinositol 3-Kinase (PI3K) and PI3K/Akt/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another crucial cascade that is frequently dysregulated in cancer, controlling cell proliferation, survival, and metabolism. google.com Quinazoline-based compounds have been developed as potent inhibitors of this pathway. These inhibitors can target various isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. nih.gov

For instance, a series of 4-aryl quinazolines were optimized into potent and selective inhibitors of the PI3Kδ isoform. nih.gov Some quinazoline derivatives have been designed as dual PI3K and histone deacetylase (HDAC) inhibitors, demonstrating a multi-targeted approach to cancer therapy. nih.gov The mechanism of these inhibitors often involves binding to the ATP-binding site of the p110 catalytic subunit of PI3K. nih.gov The inhibitory activity and isoform selectivity can be finely tuned by modifying the substituents on the quinazoline core. nih.gov

Table 2: Inhibitory Activity of Selected Quinazoline Derivatives against PI3K Isoforms

| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Reference |

|---|---|---|---|---|---|---|

| Compound 1 | 0.017 | 0.192 | 0.313 | 0.025 | 0.006 | nih.gov |

| Compound 2a | 0.650 | >10 | >10 | 8.1 | >10 | nih.gov |

| Compound 2c | 0.095 | 1.9 | 2.6 | 0.061 | 1.8 | nih.gov |

RAF Kinase and Other Protein Kinase Inhibition

The RAF kinases, including ARAF, BRAF, and CRAF (RAF-1), are key components of the MAPK/ERK signaling pathway, which is frequently activated in human cancers, particularly those with BRAF mutations like the V600E mutation. aacrjournals.orghilarispublisher.com Quinazoline derivatives have been successfully developed as inhibitors of RAF kinases.

Several potent quinazoline-based compounds have shown double-digit nanomolar IC50 values for CRAF, BRAF, and the mutant BRAFV600E. hilarispublisher.com One study reported a novel quinazoline derivative that exhibited selective cytotoxicity against cancer cells harboring the BRAF V600E mutation and led to a dose-dependent inhibition of the phosphorylation of downstream effectors MEK and ERK. hilarispublisher.com The quinazolinone nucleus is considered a privileged scaffold for developing RAF inhibitors. nih.gov For example, some 2-arylbenzimidazole-thioquinazolin-4(3H)-one conjugates have shown dual potency on BRAFV600E and CRAF. nih.gov

Table 3: Inhibitory Activity of a Quinazolinone Derivative against Various Kinases

| Kinase Target | IC50 (µM) |

|---|---|

| VEGRF-2 | 0.29 |

| FGFR-1 | 0.35 |

| BRAF | 0.47 |

| BRAFV600E | 0.30 |

Data for compound 16 from a study on quinazolinone N-acetohydrazides. nih.gov

Checkpoint Kinase (Chk) Inhibition

Checkpoint kinases, such as Chk1 and Chk2, are crucial components of the DNA damage response pathway. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents. While less common than EGFR or PI3K inhibitors, quinazoline-based compounds have also been investigated as Chk inhibitors. For example, a series of 2-(quinazolin-2-yl)phenols were optimized to generate potent and selective ATP-competitive inhibitors of Chk2.

Cell Cycle Regulation and Programmed Cell Death Induction

Quinazoline derivatives have been shown to exert their cytotoxic effects by interfering with the cell cycle and inducing programmed cell death, primarily apoptosis.

Numerous studies have demonstrated the ability of quinazoline compounds to halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints, thereby preventing cell division.

For instance, a novel quinazoline derivative, 04NB-03 , has been identified to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This arrest is a crucial mechanism for preventing the propagation of cancerous cells. Similarly, another quinazoline derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was found to cause cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov

In contrast, some quinazoline sulfonamide derivatives, such as compounds 4d and 4f , have been reported to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov This indicates that the specific substitution pattern on the quinazoline scaffold can influence the precise phase of cell cycle arrest.

Table 1: Effect of Quinazoline Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M phase arrest nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colorectal Cancer) | G2 phase arrest nih.gov |

| 4d (a quinazoline sulfonamide derivative) | MCF-7 (Breast Cancer) | G1 phase arrest nih.gov |

| 4f (a quinazoline sulfonamide derivative) | MCF-7 (Breast Cancer) | G1 phase arrest nih.gov |

Apoptosis, or programmed cell death, is a key mechanism by which quinazoline derivatives eliminate cancer cells. This process is often mediated through the intrinsic, or mitochondrial, pathway.

The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) has been shown to induce apoptosis in SW620 cells by activating the intrinsic pathway. nih.gov This is characterized by the activation of initiator caspase-9 and the executioner caspases-3 and -7, leading to nuclear fragmentation. nih.gov The induction of apoptosis by this compound was also associated with an increase in the levels of reactive oxygen species (ROS). nih.gov

Similarly, the quinazoline derivative 04NB-03 was found to induce apoptosis in HCC cells, an effect that was dependent on the generation of ROS. nih.gov The apoptotic process initiated by many quinazoline compounds often involves the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, by activated caspases. This cleavage renders PARP inactive and is a hallmark of apoptosis.

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. Some quinazolinone derivatives have been found to induce autophagy in cancer cells. For example, a novel quinazolinone derivative, DQQ , was reported to induce autophagy in human leukemia MOLT-4 cells, a process that was found to be interdependent with apoptosis. The study indicated that the silencing of Beclin1, a key autophagy-related protein, partially reversed the cell death induced by DQQ.

Microtubule Dynamics Disruption and Tubulin Polymerization Inhibition

The cytoskeleton, particularly microtubules, plays a crucial role in cell division, and its disruption is a validated strategy in cancer therapy. Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics.

A study on 2,4-bis-substituted quinazolines revealed that compound A4V-3 displayed significant potential to enhance tubulin polymerization. chemicalbook.com This alteration in microtubule dynamics can lead to mitotic arrest and subsequent apoptosis. chemicalbook.com The study found that A4V-3 arrested cells in the G2/M phase of the cell cycle and induced mitochondria-mediated apoptosis. chemicalbook.com

Table 2: Tubulin Polymerization Activity of a Quinazoline Derivative

| Compound | Effect on Tubulin Polymerization |

| A4V-3 (a 2,4-bis-substituted quinazoline) | Enhances polymerization chemicalbook.com |

DNA Damage Response and Repair Pathway Interference

Interfering with a cancer cell's ability to repair DNA damage is another effective anticancer strategy. Quinazoline derivatives have been implicated in this process, primarily through the inhibition of topoisomerase enzymes.

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately, cell death.

A series of 6-arylamino-7-chloro-quinazoline-5,8-diones were evaluated as novel human topoisomerase I (TOP1) inhibitors. These compounds were designed based on the antitumor activity of 1,4-naphthoquinone (B94277) and were found to inhibit human TOP1-DNA relaxation in vitro. Similarly, other studies have identified quinazoline derivatives that act as inhibitors of topoisomerase II (Topo II). For example, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as Topo II inhibitors and DNA intercalators. The most promising of these compounds was found to induce apoptosis and arrest the cell cycle at the G2-M phase.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

There is no available scientific literature or data to support the role of 6,7-Diacetoxy-4-chloro-quinazoline as a direct inhibitor of PARP-1. Research on quinazoline-based PARP inhibitors has explored various substitution patterns, but the specific 6,7-diacetoxy-4-chloro configuration has not been described in this context. nih.govacs.org

Epigenetic Modifications

No studies were found that investigate the effect of this compound on epigenetic modifications.

Histone Deacetylase (HDAC) Inhibition

Similar to PARP-1 inhibition, there is a lack of evidence in the scientific literature regarding the activity of this compound as an inhibitor of histone deacetylases. While numerous quinazoline derivatives have been designed and synthesized as HDAC inhibitors, the specific compound is not among those with reported activity. nih.gov

Structure Activity Relationship Sar Studies of Functionalized Quinazolines

Influence of Substituents at the C-4 Position on Biological Activity

The C-4 position of the quinazoline (B50416) core is a critical site for chemical modification, and substituents at this position play a pivotal role in modulating the biological activity of the resulting compounds. nih.gov This position is frequently targeted for introducing moieties that can interact with specific biological targets, thereby dictating the compound's mechanism of action and efficacy.

The 4-chloro-quinazoline moiety, as seen in 6,7-Diacetoxy-4-chloro-quinazoline, is a highly significant synthetic intermediate in the development of potent quinazoline-based therapeutic agents. nih.gov The chlorine atom at the C-4 position acts as a versatile leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic strategies used to build diverse libraries of quinazoline derivatives. nih.govacs.org

The synthesis of many biologically active 4-substituted quinazolines begins with a 4-chloro precursor. For instance, the preparation of various 4-anilinoquinazolines, a class renowned for its kinase inhibitory activity, typically involves the reaction of a 4-chloroquinazoline (B184009) with a substituted aniline (B41778). nih.govnih.gov The process often involves refluxing the 4-chloroquinazoline derivative with the desired amine in a suitable solvent like isopropanol. nih.gov Therefore, while this compound may not be the final active molecule itself, its role as a key building block is indispensable for creating compounds with significant therapeutic properties. The chloro group activates the C-4 position for the crucial introduction of functionalities, such as the anilino group, which is often essential for target engagement.

The substitution of the C-4 chloro group with anilino or other amine moieties is a well-established strategy for imparting significant biological activity to the quinazoline scaffold, particularly in the realm of kinase inhibition. nih.gov The 4-anilinoquinazoline (B1210976) framework is a hallmark of numerous potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govnih.gov

SAR studies have consistently demonstrated that the 4-anilino moiety is frequently essential for activity. nih.gov The nitrogen atom and the attached phenyl ring of the anilino group can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. nih.gov For example, in VEGFR-2 inhibitors, the 4-position aniline substituent interacts with key residues such as Val848, Cys919, and Phe1047. nih.gov

The nature of the amine at C-4 significantly impacts potency and selectivity. Studies have shown that mono-substituted amino groups at the 4-position can be more favorable for activity compared to di-substituted amines, suggesting the NH group is important for binding to the cellular target. acs.org Furthermore, modifications to the aniline ring itself, such as the introduction of small hydrophobic substituents like chloro or methyl groups, can lead to enhanced inhibitory activity against targets like EGFR and VEGFR2. nih.gov Conversely, substitutions at the ortho-position of the aniline ring often result in less potent compounds. nih.govnih.gov

| Compound/Substituent at C-4 | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Anilino group | EGFR/VEGFR2 | Essential for inhibitory activity; interacts with the kinase hinge region. | nih.govnih.gov |

| Monoalkyl amino groups | P. falciparum | Generally more potent than disubstituted amino groups, suggesting the N-H group is important for binding. | acs.org |

| Anilino with meta or para electron-withdrawing groups | PARP | Increases the activity of PARP inhibition. | nih.gov |

| Cyclohexylamino/Isopropylamino | Topoisomerase I | Showed potent inhibitions against cancer cell lines and topoisomerase I. | nih.gov |

Significance of Substituents at the C-6 and C-7 Positions

The C-6 and C-7 positions of the quinazoline ring provide another critical avenue for modulating biological activity, affinity, and selectivity. ekb.egnih.gov These positions are often solvent-exposed in kinase binding sites, allowing for the introduction of various functional groups to optimize physicochemical properties and target interactions.

The presence of oxygenated substituents at the C-6 and C-7 positions is a recurring theme in many potent quinazoline-based inhibitors. While direct biological activity data for the 6,7-diacetoxy substitution pattern is not extensively detailed in isolation, its synthetic relationship to the widely studied 6,7-dimethoxy pattern is highly relevant. In many successful EGFR inhibitors, such as Gefitinib (B1684475) and Erlotinib, 6,7-dimethoxy or similar alkoxy groups play a crucial role in binding to the active site. nih.gov

The electronic properties of substituents at the C-6 and C-7 positions significantly influence the biological activity of quinazoline derivatives. The introduction of both electron-donating and electron-withdrawing groups has been shown to modulate potency, though the optimal choice is often target-dependent.

Electron-Donating Groups: In many cases, electron-donating groups, such as methoxy (B1213986) or amino groups, at the C-6 and/or C-7 positions enhance biological activity. nih.govekb.eg For example, an electron-releasing fragment at the C-6 position of quinazoline was found to enhance BCRP inhibitory activity. nih.gov Similarly, for mutant EGFR inhibitors, compounds with a 7-amino propoxy side chain exhibited greater activity than those with the same chain at the C-6 position. ekb.eg This suggests that such groups can improve interactions with the target protein or enhance the molecule's pharmacokinetic properties.

Electron-Withdrawing Groups: Conversely, the strategic placement of electron-withdrawing groups can also be beneficial. For instance, placing a nitro group, a strong electron-withdrawing group, at the C-6 position has been shown to increase the activity of certain quinazoline derivatives as PARP inhibitors. nih.gov

The choice between electron-donating and electron-withdrawing groups is therefore a key consideration in the design of targeted quinazoline-based agents.

Substituents at the C-6 and C-7 positions are instrumental in fine-tuning the binding affinity and selectivity of quinazoline inhibitors. By modifying these positions, it is possible to steer the compound's activity towards a specific biological target while minimizing off-target effects.

A study on RIPK2 and RIPK3 kinase inhibitors demonstrated that extensive modifications at positions 6 and 7 of the quinazoline core led to significant changes in potency and selectivity. nih.gov By "tuning" the substitutions at these positions, researchers were able to develop potent and selective RIPK2 inhibitors as well as dual RIPK2/3 inhibitors. nih.gov This underscores that the C-6 and C-7 positions can be exploited to achieve desired selectivity profiles against different kinases.

The enhancement of inhibitory efficacy has been observed with substitution at both the C-6 and C-7 positions. ekb.eg For some EGFR inhibitors, the presence of a basic side chain at either position plays a significant role in determining the compound's cytotoxicity. nih.gov This highlights a direct correlation between the structural features at C-6/C-7 and the compound's interaction with its biological target, ultimately influencing both binding strength and specificity.

| Substituent at C-6/C-7 | Target | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| 6,7-Dimethoxy | EGFR | Common feature in potent EGFR inhibitors; enhances binding affinity. | nih.gov |

| C-6 Nitro group | PARP | Increases inhibitory activity. | nih.gov |

| C-6/C-7 Modifications (General) | RIPK2/RIPK3 | Alters potency and selectivity, allowing for the development of selective or dual inhibitors. | nih.gov |

| C-7 Amino propoxy side chain | Mutant EGFR | More active than derivatives with the side chain at the C-6 position. | ekb.eg |

| C-6 Electron-releasing group | BCRP | Enhances inhibitory activity. | nih.gov |

Contributions of Substituents at C-2 and C-3 Positions to Pharmacological Profiles

The C-2 and C-3 positions of the quinazoline ring are critical sites for molecular manipulation, and substitutions at these positions have been shown to significantly modulate biological activity. researchgate.netresearchgate.net SAR studies have revealed that even minor modifications to the substituents at these positions can lead to substantial changes in efficacy and selectivity across various therapeutic targets, including antimicrobial and anticancer applications. nih.gov

For antimicrobial activity, the presence of a substituted aromatic ring at the C-3 position is often considered essential. nih.gov Similarly, the introduction of small, functional groups at the C-2 position, such as methyl or thiol groups, has been shown to be important for antimicrobial efficacy. nih.gov In some series of quinazolinone derivatives, substituting the N-H hydrogen at position 3 with an ethyl acetate (B1210297) group was found to increase antibacterial activity, potentially by preventing lactam-lactim tautomerism.

In the context of anticancer activity, particularly as cyclin-dependent kinase 9 (CDK9) inhibitors, modifications at the C-2 position have yielded significant improvements in potency. One study selected a hit compound with promising CDK9 inhibitory activity (IC50 value of 0.644 μM) for modification at the quinazoline position 2. mdpi.com Introducing acetamide (B32628) and acetanilide (B955) groups at this position led to compounds with enhanced inhibitory activity. mdpi.com Further exploration by adding various substituents to the acetanilide ring demonstrated that electron-donating groups like ethoxy at the para-position could further boost potency. mdpi.com

The following table summarizes the impact of C-2 and C-3 substitutions on the biological activity of select quinazoline derivatives.

| Parent Scaffold | Position | Substituent | Observed Activity/Impact | Reference |

| Quinazolinone | C-2 | Methyl, Thiol Groups | Essential for antimicrobial activities. | nih.gov |

| Quinazolinone | C-3 | Substituted Aromatic Ring | Considered essential for antimicrobial properties. | nih.gov |

| 2-phenyl-3-substituted quinazolines | C-2 | Methyl Group (replacing Phenyl) | Showed an increase in analgesic and anti-inflammatory activities. | researchgate.net |

| Quinazolinone (CDK9 Inhibitor) | C-2 | Acetamide | Improved CDK9 inhibitory activity (IC50 = 0.454 µM) compared to the hit compound (IC50 = 0.644 µM). | mdpi.com |

| Quinazolinone (CDK9 Inhibitor) | C-2 | Acetanilide | Showed better CDK9 inhibition (IC50 = 0.421 µM) than the hit compound. | mdpi.com |

| 2-(acetanilide)-quinazolinone | C-2 (p-position of acetanilide) | 4-Ethoxy Group | Resulted in the most potent CDK9 inhibition in the series (IC50 = 0.115 µM). | mdpi.com |

This table is interactive and can be sorted by column.

Rational Design Through Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to describe the relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgtandfonline.com This method is widely employed in the rational design and development of new quinazoline derivatives by predicting the activity of novel compounds before their synthesis, thereby saving time and resources. frontiersin.orgnih.gov Both 2D and 3D-QSAR models have been successfully developed for various classes of quinazoline-based inhibitors.

For instance, a 2D-QSAR analysis was conducted on a series of 31 quinazoline derivatives with inhibitory activity against human lung cancer. acs.org The resulting model showed strong predictive capability, which was validated internally and externally (R² = 0.745, R²_test = 0.941). acs.org This model was then used to guide the design of new molecules with modifications at the N-3 and C-6 positions, suggesting that electronegative substituents would enhance inhibitory activity against the epidermal growth factor receptor (EGFR). acs.org

In another study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for quinazoline derivatives as EGFR inhibitors. tandfonline.comfrontiersin.org These models provide 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. tandfonline.com For example, a CoMSIA model for osteosarcoma drug candidates indicated that the electrostatic field was the most significant contributor to compound activity. frontiersin.org Such models have proven to be stable and possess strong predictive power, aiding in the design of hundreds of new potential derivatives. frontiersin.org

The table below presents statistical data from various QSAR studies on quinazoline derivatives, illustrating the reliability of these models.

| QSAR Model Type | Target | No. of Compounds | Key Statistical Parameters | Reference |

| 2D-QSAR (MLR) | Human Lung Cancer (EGFR) | 31 | R² = 0.745; R²_adj = 0.723; R²_test = 0.941; Q²_cv = 0.669 | acs.org |

| 3D-QSAR (CoMSIA) | Osteosarcoma (FGFR4) | 37 | q² = 0.63; r² = 0.987; SEE = 0.05 | frontiersin.org |

| 3D-QSAR (CoMFA) | EGFR Inhibitors | Not Specified | R²_cv = 0.681; R²_ncv = 0.844; R²_pred = 0.8702 | tandfonline.com |

| 3D-QSAR (CoMSIA) | EGFR Inhibitors | Not Specified | R²_cv = 0.643; R²_ncv = 0.874; R²_pred = 0.6423 | tandfonline.com |

| 3D-QSAR | Acetylcholinesterase Inhibitors | Not Specified | A validated pharmacophore model (AAAHR_1) was developed. | nih.gov |

This table is interactive and can be sorted by column. R²: Coefficient of determination; Q²: Cross-validated R²; R²_pred: Predictive R² for the external test set.

Conformational Flexibility and Pharmacophore Development in Quinazoline Derivatives

The biological activity of a quinazoline derivative is not only dependent on its static structure but also on its conformational flexibility and its ability to adopt a specific 3D orientation to bind effectively to its target. nih.govacs.org Understanding the conformational landscape and developing pharmacophore models are essential steps in designing potent inhibitors.

A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. Ligand-based pharmacophore models can be developed from a set of active molecules, even without knowledge of the receptor's structure. nih.gov For example, a 3D-QSAR based pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was successfully developed and used to screen a database for new potential leads. nih.gov

The development of novel synthetic methods that allow for the three-dimensional elaboration of molecular fragments is also crucial. Such platforms enable the rapid diversification of a core structure, like quinazoline, to explore the chemical space around it and optimize interactions with the target protein by accessing different 3D vectors. acs.org

| Computational Technique | Application in Quinazoline Research | Key Findings/Insights | Reference |

| Pharmacophore Modeling | Identification of Acetylcholinesterase Inhibitors | A validated 3D-QSAR pharmacophore model (AAAHR_1) was used to screen a database for new hits. | nih.gov |

| Pharmacophore Modeling | Screening for EGFR Inhibitors | An E-pharmacophore model was developed and used to screen the eMolecules database, identifying 19 potential hits. | frontiersin.org |

| Molecular Docking | EGFR Inhibitors | Revealed that the binding mode of a potent derivative was similar to that of the known drug Lapatinib. | nih.gov |

| Molecular Dynamics (MD) Simulation | EGFR Inhibitors | Confirmed the stability and consistent interaction of lead compounds within the EGFR binding pocket over 200 ns. | frontiersin.org |

| Molecular Dynamics (MD) Simulation | EGFR Inhibitors | Analysis of RMSD showed that stable complexes with low fluctuation correlated with better biological activity. | nih.gov |

This table is interactive and can be sorted by column.

No Preclinical Evaluation Data Available for this compound

Following a comprehensive search of available scientific literature and research databases, no specific preclinical evaluation data was found for the chemical compound this compound. The requested detailed analysis, including in vitro cytotoxicity, in vivo efficacy, and biochemical investigations, could not be completed due to the absence of published research on this particular molecule.

The stringent focus on "this compound" as mandated by the user's request, and the lack of specific studies on this compound, prevent the generation of an article that would meet the required standards of scientific accuracy and detail for the outlined sections. There is no information available regarding its performance in standard cell viability assays, apoptosis and necrosis detection, cell cycle analysis, efficacy in animal models, or its effects on protein expression and phosphorylation as investigated by Western blot.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be produced at this time. Further research on this specific compound would be necessary for such an analysis to be possible.

Preclinical Evaluation and Translational Research of Quinazoline Compounds

Biochemical and Cellular Mechanistic Investigations

Immunofluorescence and Histopathological Assessments

There is no specific information available in the reviewed literature regarding the use of immunofluorescence or histopathological assessments in preclinical evaluations of 6,7-Diacetoxy-4-chloro-quinazoline.

Gene Expression Profiling and Proteomics

Detailed studies on gene expression profiling or proteomics to elucidate the molecular targets and cellular response to this compound have not been published in the available scientific literature.

Drug Resistance Mechanisms and Strategies for Overcoming Them

Mechanisms of resistance to this compound and strategies to mitigate them are not described in the current body of research. While drug resistance is a known challenge for quinazoline-based therapies in general, specific data for this compound is absent.

Combination Therapy Approaches with Quinazoline (B50416) Derivatives

There are no published studies on combination therapy approaches specifically involving this compound.

Computational Chemistry and Rational Drug Design for Quinazolines

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries.

Quinazoline (B50416) derivatives are well-known for their activity as kinase inhibitors. nih.gov Molecular docking studies are frequently employed to elucidate their binding modes within the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

For a compound like 6,7-Diacetoxy-4-chloro-quinazoline, docking studies would be essential to predict its interaction with key amino acid residues in the kinase domain. The 4-chloro-quinazoline core is expected to form hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The diacetoxy substituents at the 6 and 7 positions would be analyzed for their potential to form additional hydrogen bonds or van der Waals interactions with the surrounding residues, which could enhance binding affinity and selectivity.

Research on similar quinazolinone derivatives has demonstrated the importance of these interactions. For instance, docking studies on a series of 2-thioquinazolin-4(3H)-ones as dual EGFR/VEGFR-2 inhibitors revealed key hydrogen bond interactions with residues such as Met793 in EGFR and Cys919 in VEGFR-2. nih.gov Similar studies on other quinazoline series have consistently highlighted the role of the quinazoline nitrogen atoms in anchoring the ligand to the kinase hinge region. nih.gov

Table 1: Illustrative Molecular Docking Results for a Quinazoline Derivative with EGFR

| Interacting Residue | Interaction Type | Distance (Å) |

| Met793 | Hydrogen Bond | 2.1 |

| Leu718 | Hydrophobic | 3.5 |

| Val726 | Hydrophobic | 3.8 |

| Ala743 | Hydrophobic | 3.9 |

| Leu844 | Hydrophobic | 3.7 |

Note: This table is illustrative and based on typical interactions observed for quinazoline kinase inhibitors.

Molecular Dynamics Simulations to Understand Ligand-Target Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. MD simulations are used to assess the stability of the predicted binding pose and to calculate binding free energies.

For this compound, an MD simulation would be initiated from the best-docked pose within a target kinase. The simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand would indicate its stability within the binding pocket. A stable RMSD profile suggests a stable binding mode.

Furthermore, the root-mean-square fluctuation (RMSF) of the protein residues can reveal which parts of the protein are flexible and which are stabilized by ligand binding. Such simulations have been performed on various quinazoline derivatives to confirm the stability of their interactions with targets like acetylcholinesterase and EGFR. nih.govnih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Quinazoline-Kinase Complex

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Stable binding of the ligand in the active site. |

| Average Protein RMSF (Binding Site) | 0.8 Å | Reduced flexibility of binding site residues upon ligand binding. |

| Binding Free Energy (MM-GBSA) | -85.2 kcal/mol | Favorable binding thermodynamics. |

Note: This table is illustrative and based on typical data from MD simulations of quinazoline inhibitors.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active against a specific biological target.

A pharmacophore model can be generated based on the structure of a known active ligand, like a quinazoline inhibitor, in its bound conformation. For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the quinazoline nitrogens), aromatic rings, and potentially hydrogen bond acceptors from the acetoxy groups.

This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify new acetylcholinesterase inhibitors based on a quinazoline pharmacophore. nih.govtandfonline.com

Table 3: Example of a Pharmacophore Model for a Quinazoline Kinase Inhibitor

| Feature | Type | Location (Relative Coordinates) |

| 1 | Hydrogen Bond Acceptor | (x1, y1, z1) |

| 2 | Aromatic Ring | (x2, y2, z2) |

| 3 | Aromatic Ring | (x3, y3, z3) |

| 4 | Hydrophobic Group | (x4, y4, z4) |

Note: This table provides a conceptual representation of a pharmacophore model.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

This information can be valuable for understanding the molecule's reactivity in a biological system and for predicting its metabolic stability. DFT studies have been applied to quinazoline derivatives to predict their reactivity towards target enzymes like acetylcholinesterase. nih.gov The analysis of the electrostatic potential can also help in understanding and refining the interactions observed in molecular docking studies. unar.ac.id

Table 4: Illustrative Quantum Chemical Properties of a Quinazoline Derivative (Calculated via DFT)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: This table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Future Directions and Therapeutic Potential of Quinazoline Research

Development of Next-Generation Quinazoline (B50416) Derivatives with Enhanced Potency and Selectivity

The development of next-generation quinazoline derivatives is focused on optimizing their potency and selectivity to create more effective and safer therapeutic agents. acs.org Researchers are employing various strategies to achieve this, including targeted modifications of the quinazoline scaffold. For instance, substitutions at the C-4, C-5, and C-6 positions of the quinazoline ring have been shown to significantly influence the biological activity of these compounds. nih.gov

A key approach involves the synthesis of derivatives with specific structural features to enhance their interaction with biological targets. For example, the introduction of an amide substituent to the quinazoline scaffold has been shown to increase the labeling efficiency, potency, and selectivity of KRAS G12C inhibitors. citeab.com Furthermore, structure-activity relationship (SAR) studies are crucial in guiding the design of new analogs with improved pharmacological profiles. acs.orgmdpi.com These studies help in identifying the key structural motifs responsible for the desired biological activity, allowing for the rational design of more potent and selective compounds.

Exploration of Multi-Targeted Quinazoline Agents for Complex Diseases

Complex diseases, such as cancer, often involve multiple pathological pathways, making single-target drugs less effective. nih.gov This has led to the exploration of multi-targeted quinazoline agents that can simultaneously modulate several key biological targets. nih.gov The rationale behind this approach is that a single molecule capable of hitting multiple targets could offer superior efficacy and a lower likelihood of developing drug resistance compared to combination therapies using multiple single-target agents. nih.gov

Quinazoline-based multi-target agents are being designed to inhibit various targets implicated in cancer, such as receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as tubulin. nih.gov For example, some quinazoline derivatives have been found to be potent inhibitors of both microtubule dynamics and multiple RTKs. nih.gov This dual action can lead to both cytotoxic effects on cancer cells and the inhibition of angiogenesis, the process of new blood vessel formation that tumors need to grow. nih.gov

Design and Synthesis of Quinazoline Hybrid Molecules

Molecular hybridization is an innovative strategy in drug design that involves combining two or more pharmacophores (the active parts of a molecule) into a single hybrid molecule. rsc.orgnih.gov This approach aims to create new chemical entities with improved affinity and efficacy, as well as potentially novel mechanisms of action. rsc.org The quinazoline scaffold is an ideal candidate for hybridization due to its versatile biological activity. nih.govresearchgate.net

Researchers have successfully synthesized quinazoline hybrids by linking the quinazoline core to other biologically active moieties, such as sulfonamides, oxadiazoles, and indolyl amides. rsc.orgnih.gov For instance, quinazoline-sulfonamide hybrids have shown promising anticancer activity. nih.gov Similarly, quinazolinone-based indolyl amides have been designed as anticancer agents that exhibit cytotoxicity through histone deacetylase (HDAC) inhibition. rsc.org The design and synthesis of such hybrid molecules open up new avenues for the development of multifunctional drugs for a variety of diseases. rsc.orgnih.gov

Strategies for Overcoming Drug Resistance in Quinazoline-Based Therapies

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govnih.gov The development of quinazoline derivatives that can overcome resistance mechanisms is a critical area of research. One of the primary mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov

Scientists are designing 2,4-disubstituted quinazolines that can act as MDR reversers by inhibiting the function of these efflux pumps. nih.gov Some of these compounds have shown the ability to inhibit P-gp, MRP1, and BCRP, three major ABC transporters involved in MDR. nih.gov By blocking these transporters, the quinazoline derivatives can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their therapeutic efficacy in resistant cancer cells. nih.gov

Prospects for Clinical Translation and Drug Development of Quinazoline Analogues

The ultimate goal of quinazoline research is the clinical translation of promising analogues into new drugs. nih.gov Several quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, are already approved for the treatment of various cancers. nih.govnih.gov These drugs primarily act as tyrosine kinase inhibitors. nih.gov The success of these first-generation drugs has spurred the development of third- and fourth-generation inhibitors with improved efficacy and the ability to overcome resistance. nih.gov

The development pipeline for quinazoline analogues is rich with compounds in various stages of preclinical and clinical investigation for a range of indications, including cancer, infectious diseases, and inflammatory disorders. researchgate.netnih.govnih.gov The continued exploration of new synthetic methodologies, the application of rational drug design principles, and a deeper understanding of the molecular basis of diseases will undoubtedly lead to the discovery and development of new and improved quinazoline-based therapies in the future. researchgate.netmdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 6,7-Diacetoxy-4-chloro-quinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of quinazolinone precursors using POCl₃ under reflux (e.g., 3 hours at 110°C) to introduce the chloro group at position 4 . Subsequent acetylation of hydroxyl groups at positions 6 and 7 is achieved using acetic anhydride or acetyl chloride in inert solvents like dichloromethane. Key factors affecting yield include:

-

Temperature control : Overheating during chlorination can lead to decomposition, reducing purity.

-

Reaction time : Extended reflux durations (e.g., >5 hours) may increase byproduct formation .

-

Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but require careful removal under reduced pressure to avoid residues .

Data Table :

Step Reagent/Conditions Typical Yield Chlorination POCl₃, reflux (3 h) 70–85% Acetylation Ac₂O, DCM, RT (12 h) 65–75%